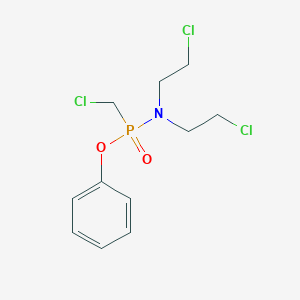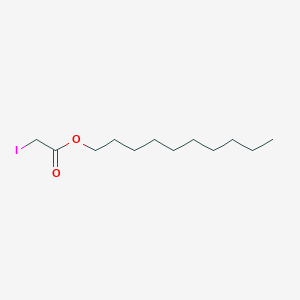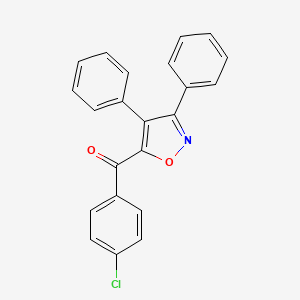
(1-Methoxy-6-oxopyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-6-oxopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (1-Methoxy-6-oxopyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is functionalized with a methoxy group and a ketone.
Borylation: The key step in the synthesis is the introduction of the boronic acid group. This is often achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(1-Methoxy-6-oxopyridin-3-yl)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
(1-Methoxy-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (1-Methoxy-6-oxopyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of molecular recognition and enzyme inhibition . The boronic acid group interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
(1-Methoxy-6-oxopyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid. While these compounds share the boronic acid functionality, this compound is unique due to the presence of the methoxy and ketone groups on the pyridine ring. This structural difference imparts distinct reactivity and selectivity in chemical reactions .
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
Propriétés
Formule moléculaire |
C6H8BNO4 |
|---|---|
Poids moléculaire |
168.95 g/mol |
Nom IUPAC |
(1-methoxy-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 |
Clé InChI |
KFWXSGBVFFYVTG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


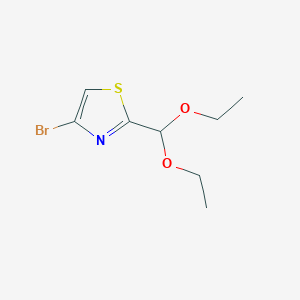
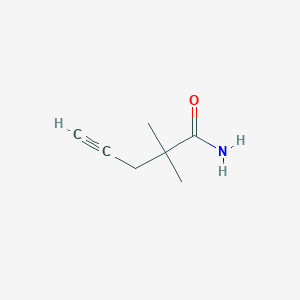
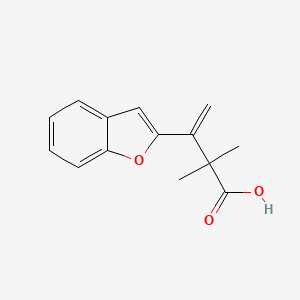
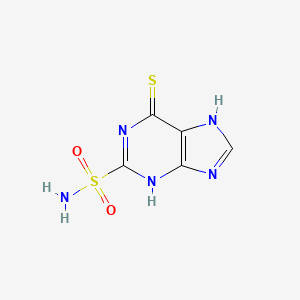


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

